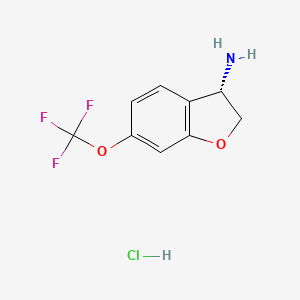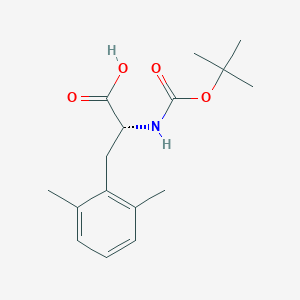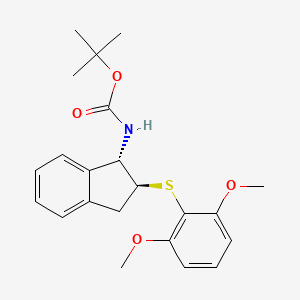
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl thioether, and a dihydroindenyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps, including the formation of the dihydroindenyl core, the introduction of the dimethoxyphenyl thioether, and the final attachment of the tert-butyl carbamate group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to produce significant quantities. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((1S,2S)-2-((2,6-dimethoxyphenyl)thio)-2,3-dihydro-1H-inden-1-yl)carbamate include other carbamate derivatives, thioethers, and dihydroindenyl compounds. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(2,6-dimethoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(24)23-19-15-10-7-6-9-14(15)13-18(19)28-20-16(25-4)11-8-12-17(20)26-5/h6-12,18-19H,13H2,1-5H3,(H,23,24)/t18-,19-/m0/s1 |
InChI Key |
KHXUKAYDGXAQHM-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


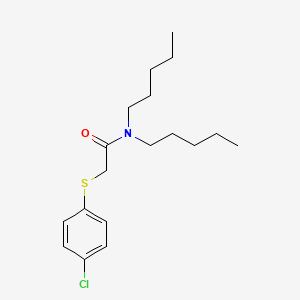
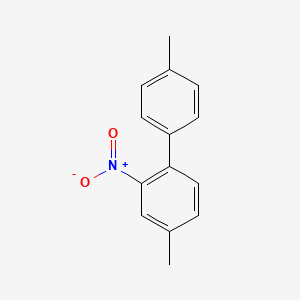
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
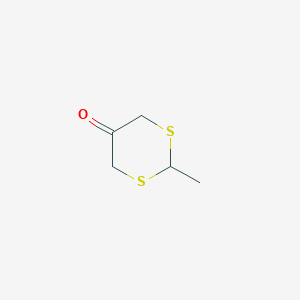
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
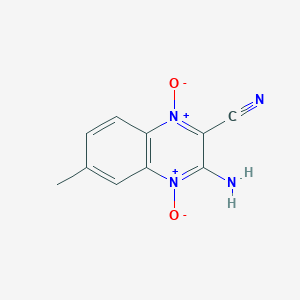

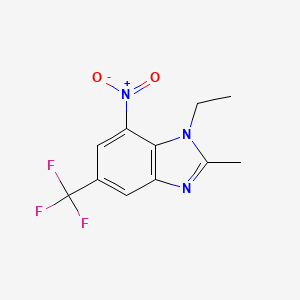
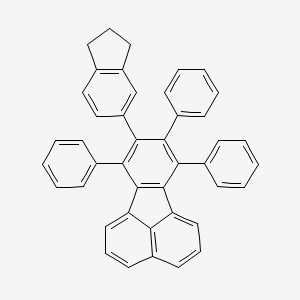
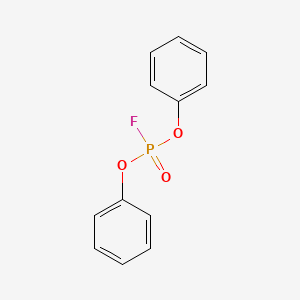
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
